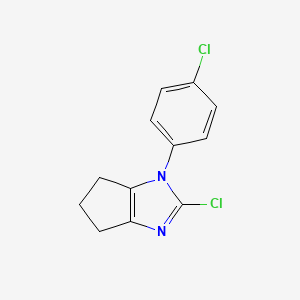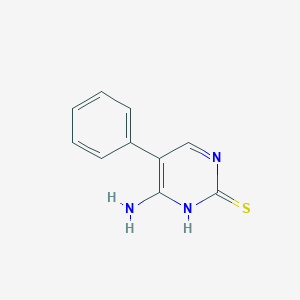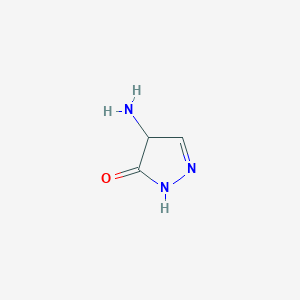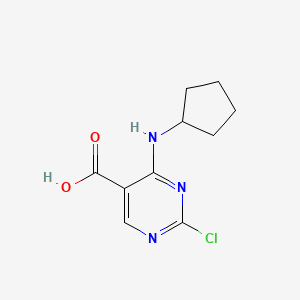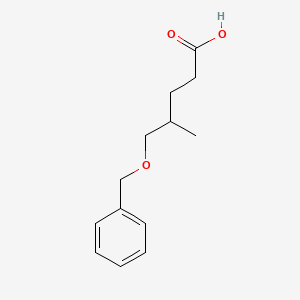
5-(Benzyloxy)-4-methylpentanoic acid
Overview
Description
5-(Benzyloxy)-4-methylpentanoic acid is an organic compound characterized by a benzyloxy group attached to a pentanoic acid backbone with a methyl substitution at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-methylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-methylpentanoic acid.
Protection of Carboxyl Group: The carboxyl group is protected using a suitable protecting group such as a methyl ester.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the protected 4-methylpentanoic acid with benzyl alcohol in the presence of a strong base like sodium hydride.
Deprotection: The protecting group is then removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: 5-(Benzyloxy)-4-methylpentanol.
Substitution: Various substituted pentanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(Benzyloxy)-4-methylpentanoic acid serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as building blocks for bioactive compounds.
Medicine
Pharmaceutical research explores the use of this compound derivatives in drug development, particularly for their potential anti-inflammatory and analgesic properties.
Industry
In the materials science industry, this compound is investigated for its potential use in the synthesis of polymers and other advanced materials due to its structural rigidity and functional group versatility.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-methylpentanoic acid and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, these compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability and increasing bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Methylpentanoic acid: Lacks the benzyloxy group, resulting in different reactivity and applications.
5-(Methoxy)-4-methylpentanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical properties and reactivity.
5-(Phenoxy)-4-methylpentanoic acid: Contains a phenoxy group, which alters its chemical behavior compared to the benzyloxy derivative.
Uniqueness
5-(Benzyloxy)-4-methylpentanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased stability and specific reactivity patterns. This makes it a valuable compound for targeted synthetic applications and research.
Properties
IUPAC Name |
4-methyl-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-11(7-8-13(14)15)9-16-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJSQHVWQAVRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)COCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275183 | |
| Record name | 4-Methyl-5-(phenylmethoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362690-44-6 | |
| Record name | 4-Methyl-5-(phenylmethoxy)pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362690-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-(phenylmethoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12116863.png)
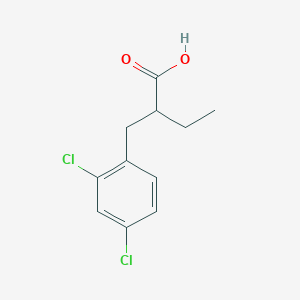
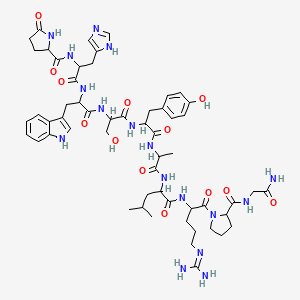
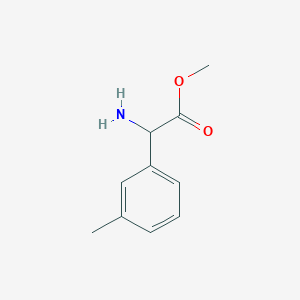
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)

![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-](/img/structure/B12116900.png)

